6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Overview
Description
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is a chemical compound that belongs to the class of naphthalene derivatives. This compound is known for its role as an intermediate in the synthesis of various other chemical compounds, particularly those used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene typically involves the bromination of 2,3-dimethoxy-7-methyl-1-propylnaphthalene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of de-brominated products or reduced derivatives.
Scientific Research Applications
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is primarily used as an intermediate in the synthesis of other chemical compounds. Its applications in scientific research include:
Medicinal Chemistry: Used in the synthesis of novel lactate dehydrogenase A inhibitors, which have potential therapeutic applications in cancer treatment.
Biological Research: Employed in studies related to enzyme inhibition and metabolic pathways.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is primarily related to its role as an intermediate in the synthesis of enzyme inhibitors. The compound itself may not have direct biological activity, but its derivatives can inhibit specific enzymes such as lactate dehydrogenase A. The inhibition of this enzyme can disrupt metabolic pathways in cancer cells, leading to reduced cell proliferation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-7-methyl-1-propylnaphthalene: The parent compound without the bromine atom.
6-Chloro-2,3-dimethoxy-7-methyl-1-propylnaphthalene: A similar compound with a chlorine atom instead of bromine.
6-Iodo-2,3-dimethoxy-7-methyl-1-propylnaphthalene: A similar compound with an iodine atom instead of bromine.
Uniqueness
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene is unique due to the presence of the bromine atom, which can influence the reactivity and the types of chemical reactions it undergoes. The bromine atom can be selectively substituted, making it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOROQPFOSIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.